molecular formula C21H14ClN3O5 B12043621 3-(2-(3-Nitrobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate CAS No. 402739-83-7

3-(2-(3-Nitrobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate

Cat. No.: B12043621
CAS No.: 402739-83-7
M. Wt: 423.8 g/mol
InChI Key: GECAVQXNSLXIDG-YDZHTSKRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-Nitrobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves multiple steps, starting with the preparation of the nitrobenzoyl and carbohydrazonoyl intermediates. These intermediates are then reacted with phenyl 4-chlorobenzoate under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, ensuring the purity and yield are maintained through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

3-(2-(3-Nitrobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-(3-Nitrobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

Mechanism of Action

The mechanism of action of 3-(2-(3-Nitrobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzoyl and carbohydrazonoyl groups can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The chlorobenzoate moiety may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(3-Nitrobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and chlorobenzoate groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in research .

Properties

CAS No.

402739-83-7

Molecular Formula

C21H14ClN3O5

Molecular Weight

423.8 g/mol

IUPAC Name

[3-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C21H14ClN3O5/c22-17-9-7-15(8-10-17)21(27)30-19-6-1-3-14(11-19)13-23-24-20(26)16-4-2-5-18(12-16)25(28)29/h1-13H,(H,24,26)/b23-13+

InChI Key

GECAVQXNSLXIDG-YDZHTSKRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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